LY 344864 (S-enantiomer)

5-HT1F receptor receptor binding affinity selectivity profiling

LY 344864 (S-enantiomer, CAS 186544-27-4) is a potent and highly selective agonist at the 5-HT1F receptor subtype, with a binding affinity (Ki) of 6 nM. It exhibits negligible affinity for a broad panel of 56 other serotonergic and non-serotonergic neuronal binding sites, establishing its utility as a pharmacological tool for dissecting 5-HT1F-mediated signaling.

Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
CAS No. 186544-27-4
Cat. No. B1139389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 344864 (S-enantiomer)
CAS186544-27-4
Molecular FormulaC21H22FN3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m0/s1
InChIKeyGKWHICIUSVVNGX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY 344864 (S-enantiomer) CAS 186544-27-4: High-Affinity 5-HT1F Receptor Agonist for Migraine and Serotonergic Pathway Research


LY 344864 (S-enantiomer, CAS 186544-27-4) is a potent and highly selective agonist at the 5-HT1F receptor subtype, with a binding affinity (Ki) of 6 nM [1]. It exhibits negligible affinity for a broad panel of 56 other serotonergic and non-serotonergic neuronal binding sites, establishing its utility as a pharmacological tool for dissecting 5-HT1F-mediated signaling [1]. The compound is a full agonist, inhibiting forskolin-induced cAMP accumulation with an efficacy comparable to serotonin itself in cells expressing the human 5-HT1F receptor [1].

LY 344864 (S-enantiomer) CAS 186544-27-4: Why In-Class 5-HT1 Agonists Cannot Be Simply Substituted


Broad-spectrum serotonergic agonists or even other 5-HT1F-preferring compounds cannot be directly interchanged with LY 344864 due to critical differences in receptor subtype selectivity profiles, functional consequences, and in vivo pharmacological signatures. For instance, clinically used triptans (e.g., sumatriptan) potently activate 5-HT1B/1D receptors, inducing vasoconstriction—a property that limits their use in patients with cardiovascular risk factors [1]. In contrast, LY 344864 exhibits a marked lack of vasoconstrictive activity even at concentrations far exceeding its 5-HT1F receptor affinity, a differentiation not shared by many first-generation 5-HT1F agonists or triptans [2]. Furthermore, LY 344864 demonstrates a sustained brain cortex exposure profile following systemic administration, which is not a uniform characteristic across the 5-HT1F agonist class and is essential for studies targeting central trigeminal pathways [3].

LY 344864 (S-enantiomer) CAS 186544-27-4: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


LY 344864 Exhibits >80-Fold Binding Selectivity for 5-HT1F Over Other 5-HT Receptor Subtypes, Including 5-HT1B/1D

LY 344864 demonstrates a marked selectivity for the 5-HT1F receptor compared to other 5-HT receptor subtypes. The compound displays >80-fold selectivity over 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors based on Ki values . This level of selectivity is quantitatively defined by the Ki values: 6 nM for 5-HT1F versus 530 nM for 5-HT1A, 550 nM for 5-HT1B, and 560 nM for 5-HT1D .

5-HT1F receptor receptor binding affinity selectivity profiling

LY 344864 Fails to Induce Vasoconstriction in Rabbit Saphenous Vein Assay, in Contrast to Multiple Triptans

In a head-to-head preclinical comparison using the rabbit saphenous vein, a standard tissue for identifying vasoconstrictive potential of anti-migraine agents, LY 344864 did not produce any contractile response at concentrations up to 10⁻⁴ M [1]. In the same assay, sumatriptan, zolmitriptan, rizatriptan, and naratriptan all induced significant vascular contraction [1]. Even when the tissue was pre-sensitized with prostaglandin F2α (PGF2α), LY 344864 still failed to contract the vein at concentrations well above its 5-HT1F receptor affinity (pKi = 8.2) [1].

vasoconstriction cardiovascular safety 5-HT1B/1D receptor

LY 344864 Exhibits Sustained Brain Cortex Exposure with a Favorable Brain-to-Plasma Ratio Following Systemic Administration

LY 344864 demonstrates favorable brain penetration properties in vivo. Following a 1 mg/kg intravenous dose in rats, plasma levels of the compound declined over time, whereas concentrations in the brain cortex remained relatively constant for the first 6 hours post-injection [1]. This sustained central exposure profile is a quantitative differentiation that supports its use in studies requiring prolonged engagement of central 5-HT1F receptors.

brain penetration pharmacokinetics CNS exposure

LY 344864 Potently Inhibits Neurogenic Dural Inflammation in a Preclinical Migraine Model

LY 344864 demonstrates in vivo efficacy in the neurogenic dural inflammation model, a preclinical paradigm relevant to migraine pathophysiology. Both oral and intravenous administration of LY 344864 potently inhibited dural protein extravasation triggered by electrical stimulation of the trigeminal ganglion in rats [1]. This effect is mediated through 5-HT1F receptor activation, as shown by pharmacological dissection studies [2].

neurogenic inflammation migraine model dural protein extravasation

LY 344864 Acts as a Full Agonist at 5-HT1F Receptors with an EC50 of 3 nM

In a functional assay measuring inhibition of forskolin-induced cAMP accumulation in cells stably expressing the human 5-HT1F receptor, LY 344864 acts as a full agonist, producing an effect comparable in magnitude to the endogenous ligand serotonin [1]. The compound has a reported EC50 of 3 nM in this functional assay , indicating high potency for receptor activation.

functional agonism cAMP assay intrinsic efficacy

LY 344864 Distinguishes 5-HT1F-Mediated c-Fos Modulation from 5-HT1B-Mediated Effects in Trigeminal Nucleus Caudalis

In a comparative study using the rat trigeminal nucleus caudalis, LY 344864 and sumatriptan both attenuated capsaicin-induced c-Fos-like immunoreactivity, but through distinct receptor mechanisms. The effect of sumatriptan was blocked by the 5-HT1B antagonist SDZ 21-009, whereas the effect of LY 344864 was not, confirming that LY 344864 acts via 5-HT1F receptors while sumatriptan acts via 5-HT1B receptors [1]. The ID50 values were 0.04 mg/kg for sumatriptan and 0.6 mg/kg for LY 344864 [1].

trigeminal nucleus caudalis c-Fos expression receptor mechanism

LY 344864 (S-enantiomer) CAS 186544-27-4: Recommended Research and Procurement Application Scenarios


Target Validation and Mechanistic Dissection of 5-HT1F vs. 5-HT1B/1D Receptor Pathways

LY 344864 is ideally suited for studies designed to distinguish the specific contribution of 5-HT1F receptor activation from 5-HT1B/1D receptor-mediated effects. Its >80-fold selectivity and distinct pharmacological fingerprint—such as the lack of vasoconstriction [1] and differential modulation of c-Fos expression in the trigeminal nucleus [2]—enable researchers to confidently assign observed in vivo or in vitro outcomes to 5-HT1F receptor engagement. This scenario is critical for academic labs and pharmaceutical discovery programs investigating non-vascular targets for migraine therapy.

Preclinical Migraine Model Development and Pharmacological Validation

LY 344864 serves as a validated reference compound for establishing and calibrating preclinical migraine models, particularly the neurogenic dural inflammation assay. Its robust inhibition of dural protein extravasation following both oral and intravenous dosing [3] provides a benchmark for evaluating novel compounds. Procurement of LY 344864 is essential for laboratories seeking a positive control with well-characterized in vivo efficacy and brain penetration [4] to validate their experimental systems.

In Vivo CNS Target Engagement and Pharmacokinetic-Pharmacodynamic (PK/PD) Studies

The sustained brain cortex exposure of LY 344864 for up to 6 hours post-systemic administration [4] makes it a valuable tool for CNS target engagement studies. Researchers can leverage this pharmacokinetic property to design experiments with extended sampling windows, assessing the temporal relationship between brain exposure and pharmacodynamic endpoints such as modulation of trigeminal nociceptive signaling. This is particularly advantageous for studies where continuous target coverage is required.

Functional Assay Development and Receptor Pharmacology Profiling

LY 344864, with its defined EC50 of 3 nM and full agonist activity at the 5-HT1F receptor , is an optimal tool for developing and validating functional assays, such as cAMP inhibition or β-arrestin recruitment assays. Its high potency and well-characterized selectivity profile make it suitable for screening compound libraries against 5-HT1F, for generating concentration-response curves, and for use as a reference standard in receptor pharmacology courses or contract research organization (CRO) service offerings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 344864 (S-enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.